{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride hydrate {2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13529881
InChI: InChI=1S/C5H9N3O2.ClH.H2O/c1-4-5(8-10-7-4)9-3-2-6;;/h2-3,6H2,1H3;1H;1H2
SMILES: CC1=NON=C1OCCN.O.Cl
Molecular Formula: C5H12ClN3O3
Molecular Weight: 197.62 g/mol

{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride hydrate

CAS No.:

Cat. No.: VC13529881

Molecular Formula: C5H12ClN3O3

Molecular Weight: 197.62 g/mol

* For research use only. Not for human or veterinary use.

{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride hydrate -

Specification

Molecular Formula C5H12ClN3O3
Molecular Weight 197.62 g/mol
IUPAC Name 2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethanamine;hydrate;hydrochloride
Standard InChI InChI=1S/C5H9N3O2.ClH.H2O/c1-4-5(8-10-7-4)9-3-2-6;;/h2-3,6H2,1H3;1H;1H2
Standard InChI Key KLHQMUAQKOATSM-UHFFFAOYSA-N
SMILES CC1=NON=C1OCCN.O.Cl
Canonical SMILES CC1=NON=C1OCCN.O.Cl

Introduction

Basic Information

  • IUPAC Name: 2-{[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride hydrate

  • PubChem CID: 53398974

  • Molecular Formula: C5H10ClN3O2C_5H_{10}ClN_3O_2

  • Molecular Weight: 179.60 g/mol

Structural Characteristics

The compound contains:

  • A 4-methyl-1,2,5-oxadiazole moiety, which contributes to its heterocyclic nature.

  • An ethanamine group linked through an ether bond.

  • A hydrochloride salt form with a hydrate component, enhancing solubility and stability.

Synthesis Overview

The synthesis of {2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride typically involves:

  • Preparation of the oxadiazole core: This is achieved through cyclization reactions involving nitriles and hydroxylamines.

  • Etherification: The oxadiazole is linked to an ethylamine group via ether bonds.

  • Formation of hydrochloride salt: The free amine is reacted with hydrochloric acid to enhance its stability as a salt form.

Related Compounds

The parent compound (without the hydrochloride hydrate) is identified as 2-{[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine, which shares similar structural features but lacks the solubility advantages provided by the salt form .

Pharmaceutical Relevance

The compound's structure suggests potential utility in medicinal chemistry:

  • The oxadiazole ring is a known pharmacophore with applications in antimicrobial and anti-inflammatory drugs.

  • The amine group increases reactivity for further functionalization.

Research Applications

This compound may serve as a precursor in synthesizing more complex molecules for:

  • Drug discovery programs targeting heterocyclic scaffolds.

  • Studies on structure-property relationships in oxadiazole derivatives.

Research Findings

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator